4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-
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Overview
Description
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a quinoline moiety, which is further substituted with a trifluoromethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling of the Quinoline and Piperidine Units: The final step involves the coupling of the quinoline and piperidine units through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication and transcription. The compound inhibits the activity of DNA gyrase by binding to its active site, thereby preventing the supercoiling of DNA and leading to DNA damage . This mechanism is similar to that of fluoroquinolone antibiotics, which also target DNA gyrase.
Comparison with Similar Compounds
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
4-Piperidinecarboxamide, 1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]: This compound also contains a piperidine ring and a trifluoromethyl-substituted heterocycle, but with a naphthyridine core instead of a quinoline core.
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound features a triazine ring instead of a quinoline ring and has been studied as an inhibitor of soluble epoxide hydrolase.
The uniqueness of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- lies in its specific substitution pattern and its potent activity against DNA gyrase, making it a promising candidate for further development as an antimicrobial agent.
Properties
CAS No. |
392691-02-0 |
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Molecular Formula |
C16H16F3N3O |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)11-1-2-12-13(9-11)21-6-3-14(12)22-7-4-10(5-8-22)15(20)23/h1-3,6,9-10H,4-5,7-8H2,(H2,20,23) |
InChI Key |
OCKAIGSMISULQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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